Potency vs. MEB55 in Prostate Cancer Cells
In a direct head-to-head comparison, ST362 demonstrated higher antiproliferative potency against LNCaP prostate cancer cells compared to its closest analog, MEB55, with IC50 values of 7.5 µM and 8.8 µM, respectively, representing an approximately 1.17-fold difference in sensitivity [1]. This differential activity profile is not uniform across all cell lines, as ST362 was less potent than MEB55 in DU145 prostate cancer cells (IC50: 11.4 µM vs. 10.8 µM) [1], underscoring that the selection of a specific strigolactone analog is a critical experimental variable.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 7.5 µM (LNCaP), 11.4 µM (DU145) |
| Comparator Or Baseline | MEB55: 8.8 µM (LNCaP), 10.8 µM (DU145) |
| Quantified Difference | ST362 is 1.17-fold more potent in LNCaP cells; MEB55 is 1.06-fold more potent in DU145 cells |
| Conditions | 72-hour treatment in LNCaP and DU145 prostate cancer cell lines |
Why This Matters
This cell-line-specific potency data is crucial for researchers selecting the optimal strigolactone analog for a given prostate cancer model, directly impacting experimental design and result interpretation.
- [1] Pollock, C. B., Koltai, H., Kapulnik, Y., Prandi, C., & Yarden, R. I. (2014). Strigolactone analogues induce apoptosis through activation of p38 and the stress response pathway in cancer cell lines and in conditionally reprogrammed primary prostate cancer cells. Oncotarget, 5(6), 1683-1698. (Data from Table 1) View Source
